
Echistatin
説明
Echistatin is a potent irreversible αVβ3 integrin antagonist . It is a single chain polypeptide with a molecular mass of 5400 . This peptide is present in the venom of Echis carinatus, which is a saw-scaled viper . It contains the arginine-glycine-aspartic (RGD) acid sequence .
Synthesis Analysis
Echistatin, a polypeptide from the venom of the saw-scaled viper, Echis carinatus, containing 49 amino acids and 4 cystine bridges was synthesized by solid-phase methodology in 4% yield .Molecular Structure Analysis
The 3-D structure of Echistatin has been determined by X-ray crystallography . Superimposition of the structures of chains A and B showed conformational differences in their RGD loops and C-termini .Chemical Reactions Analysis
Echistatin is the smallest member of the disintegrin family of snake venom proteins, containing four disulfides in a peptide chain of 49 residues .Physical And Chemical Properties Analysis
Echistatin is soluble in water (0.1 mg/ml) . It is recommended to store the product desiccated at -20 °C .科学的研究の応用
Echistatin: A Comprehensive Analysis of Scientific Research Applications
Echistatin is a potent disintegrin isolated from the venom of the saw-scaled viper (Echis carinatus). It has been extensively studied for its integrin recognition properties and potential therapeutic applications. Below is a detailed analysis of unique scientific research applications of Echistatin, each within its own dedicated section.
Cancer Research and Anticancer Activity: Echistatin has shown promise in cancer research due to its ability to inhibit integrins, which are involved in tumor cell migration and metastasis. The compound has been found to inhibit VEGF-induced HUVEC proliferation and the migration of various tumor cells, suggesting its potential as an anticancer agent . Structural studies of Echistatin provide insights into optimizing its anticancer activity by modifying the C-terminal region .
Integrin Recognition and Binding Affinity: The molecule’s structure, particularly its RGD motif and C-terminal tail, plays a crucial role in modulating its binding affinity and selectivity towards integrins such as αIIbβ3 . This specificity is critical for the development of targeted therapies that can disrupt pathological cell adhesion processes without affecting normal cellular functions.
Antiplatelet and Anticoagulant Applications: Echistatin’s interaction with integrins also extends to its antiplatelet and anticoagulant properties. It has been considered for therapeutic applications in treating hemostatic disorders or cardiovascular diseases due to its ability to inhibit platelet aggregation .
Structural Biology and Drug Design: The crystal structure of Echistatin has been determined, providing valuable information for drug design. Understanding the conformational differences in its structure can lead to the development of new drugs with improved efficacy and fewer side effects .
Cell Adhesion and Migration Studies: Research on Echistatin contributes to the broader understanding of cell adhesion and migration. By inhibiting integrins, Echistatin serves as a tool for studying these processes in various cell types, including endothelial and tumor cells .
Development of Next-Generation Antivenoms: Echistatin’s role as a disintegrin also has implications for the development of next-generation antivenoms. Its structural and functional properties can inform the creation of more effective treatments for snakebite envenomations .
Insight into Hematophagous Parasite Proteins: Echistatin is part of a group of proteins found in hematophagous parasites like ticks and leeches. Studying these proteins can lead to the discovery of novel anticoagulant and antiplatelet agents derived from natural sources .
Osteoclast Migration and Bone Remodeling: Echistatin has been investigated for its effects on osteoclast migration, which is essential for bone remodeling. Its inhibitory action on integrins can influence the migration of pre-fusion osteoclasts, providing a potential avenue for treating bone-related diseases .
作用機序
Target of Action
Echistatin, a venom protein derived from the saw-scaled viper Echis carinatus, primarily targets integrins, specifically αvβ3 and αIIbβ3 . Integrins are heterodimeric transmembrane glycoproteins that mediate cell-cell and cell-matrix interactions . They play a critical role in several physiological processes such as tumor-induced angiogenesis, tumor cell metastasis, and osteoporosis .
Mode of Action
Echistatin contains an Arg-Gly-Asp (RGD) sequence, which allows it to bind to its target integrins . This binding inhibits the interaction between the integrins and their natural ligands, disrupting cellular processes such as attachment, migration, and fusion . For instance, echistatin has been shown to inhibit the migration of prefusion osteoclasts, cells responsible for bone resorption .
Biochemical Pathways
The binding of echistatin to integrins disrupts several biochemical pathways. It inhibits the excavation of bone slices by rat osteoclasts and the release of [3H]proline from labeled bone particles by chicken osteoclasts . This suggests that echistatin interferes with the normal function of osteoclasts, leading to a decrease in bone resorption . Furthermore, echistatin’s interaction with integrins disrupts the signaling pathways induced by these receptors, including the ERK1/ERK2 and AKT pathways .
Result of Action
Echistatin’s primary result of action is the inhibition of bone resorption by osteoclasts . By binding to integrins on osteoclasts, echistatin disrupts the cells’ ability to attach to bone and resorb bone tissue . This leads to a decrease in bone resorption, which could have potential therapeutic applications in conditions characterized by excessive bone resorption, such as osteoporosis .
Action Environment
The action of echistatin can be influenced by various environmental factors. For instance, the presence of other cells in the microenvironment, such as osteoblastic cells, can affect the formation and function of osteoclasts . Additionally, the specific biochemical environment within the body, including the presence of other signaling molecules and the pH, can potentially influence the activity and stability of echistatin.
Safety and Hazards
将来の方向性
Future directions could be based on structure-function analysis of exogenous disintegrins, which might aid in finding platelet antagonists that maintain haemostasis and have fewer adverse side effects . Another direction could be the application of Echistatin’s property in Ech-based drug design for cancer therapy .
特性
IUPAC Name |
(4S)-4-amino-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[[2-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[2-[(2S)-2-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C217H349N71O74S9/c1-11-102(4)166(282-210(358)167(105(7)290)281-155(299)88-241-175(323)122(53-56-159(304)305)257-180(328)116(37-17-22-61-220)253-187(335)125(73-101(2)3)261-188(336)126(74-108-33-13-12-14-34-108)262-181(329)118(39-19-24-63-222)255-198(346)139(93-364)275-191(339)130(78-151(225)295)265-182(330)120(42-27-66-238-216(231)232)256-199(347)140(94-365)276-203(351)142(96-367)277-205(353)147-45-30-69-286(147)157(301)90-244-177(325)137(91-289)272-184(332)123(54-57-160(306)307)258-197(345)138(92-363)273-172(320)112(223)52-55-158(302)303)208(356)278-143(97-368)200(348)254-117(38-18-23-62-221)179(327)252-119(41-26-65-237-215(229)230)178(326)246-103(5)170(318)250-114(40-25-64-236-214(227)228)173(321)240-87-154(298)249-131(80-161(308)309)192(340)267-132(81-162(310)311)193(341)259-124(58-72-371-10)185(333)266-133(82-163(312)313)195(343)268-134(83-164(314)315)194(342)263-127(75-109-48-50-111(293)51-49-109)189(337)274-141(95-366)201(349)264-129(77-150(224)294)176(324)242-86-153(297)248-115(36-16-21-60-219)186(334)283-168(106(8)291)209(357)279-144(98-369)202(350)269-135(84-165(316)317)196(344)280-145(99-370)212(360)288-71-32-46-148(288)206(354)260-121(43-28-67-239-217(233)234)183(331)271-136(79-152(226)296)211(359)287-70-31-47-149(287)207(355)270-128(76-110-85-235-100-245-110)190(338)251-113(35-15-20-59-218)174(322)243-89-156(300)285-68-29-44-146(285)204(352)247-104(6)171(319)284-169(107(9)292)213(361)362/h12-14,33-34,48-51,85,100-107,112-149,166-169,289-293,363-370H,11,15-32,35-47,52-84,86-99,218-223H2,1-10H3,(H2,224,294)(H2,225,295)(H2,226,296)(H,235,245)(H,240,321)(H,241,323)(H,242,324)(H,243,322)(H,244,325)(H,246,326)(H,247,352)(H,248,297)(H,249,298)(H,250,318)(H,251,338)(H,252,327)(H,253,335)(H,254,348)(H,255,346)(H,256,347)(H,257,328)(H,258,345)(H,259,341)(H,260,354)(H,261,336)(H,262,329)(H,263,342)(H,264,349)(H,265,330)(H,266,333)(H,267,340)(H,268,343)(H,269,350)(H,270,355)(H,271,331)(H,272,332)(H,273,320)(H,274,337)(H,275,339)(H,276,351)(H,277,353)(H,278,356)(H,279,357)(H,280,344)(H,281,299)(H,282,358)(H,283,334)(H,284,319)(H,302,303)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,312,313)(H,314,315)(H,316,317)(H,361,362)(H4,227,228,236)(H4,229,230,237)(H4,231,232,238)(H4,233,234,239)/t102-,103-,104-,105+,106+,107+,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,166-,167-,168-,169-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBBKEHLEPNMMF-SSUNCQRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N3CCCC3C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCCN)C(=O)NCC(=O)N5CCCC5C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C7CCCN7C(=O)CNC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C217H349N71O74S9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5425 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Echistatin | |
CAS RN |
129038-42-2 | |
| Record name | Echistatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129038422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



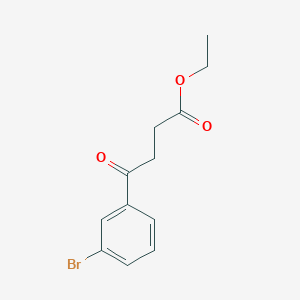
![N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine](/img/structure/B137824.png)
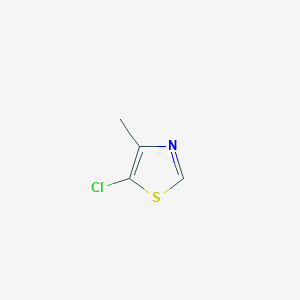
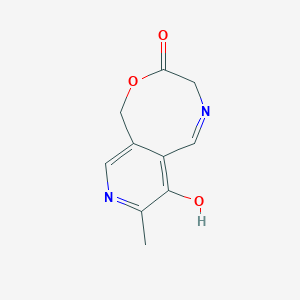

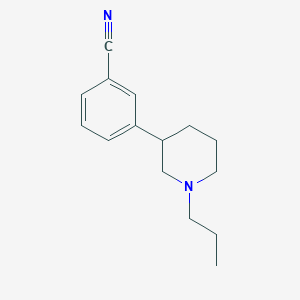
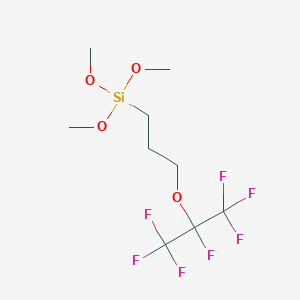
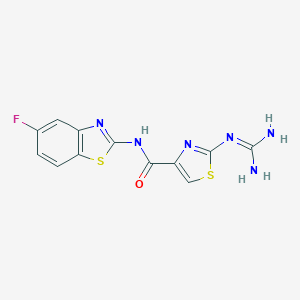
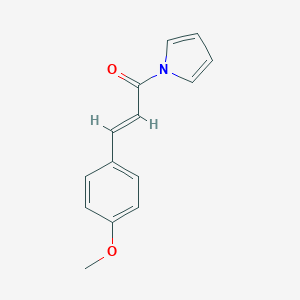

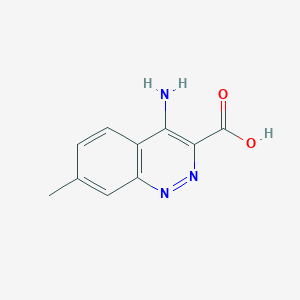
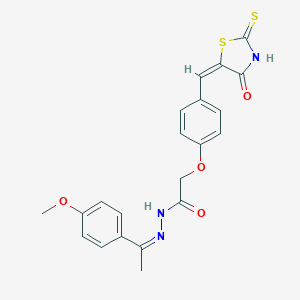
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-](/img/structure/B137852.png)
